Lauterine
Overview
Description
Lauterine is a naturally occurring alkaloid that can be isolated from the plant Laurelia novae-zelandiae It is known for its unique chemical structure and biological activities
Mechanism of Action
Target of Action
Lauterine is a DNA topoisomerase inhibitor . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. By inhibiting these enzymes, this compound can interfere with processes such as DNA replication and transcription.
Mode of Action
As a DNA topoisomerase inhibitor, this compound binds to the topoisomerase enzyme, preventing it from relieving strain in the DNA helix during replication or transcription . This results in stabilization of the topoisomerase-DNA complex, preventing the re-ligation portion of the ligation-religation reaction that topoisomerases perform on the DNA. This causes DNA breaks, inhibiting DNA replication and transcription processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauterine can be synthesized through a series of chemical reactions involving the precursor compounds. The synthetic route typically involves the formation of the core structure followed by functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from its natural source, Laurelia novae-zelandiae. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques like chromatography may also be employed to enhance the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Lauterine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups, resulting in new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products often exhibit unique chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Lauterine has a wide range of scientific research applications, including:
Biology: this compound exhibits biological activities such as enzyme inhibition and antimicrobial properties, making it a valuable compound for studying biological processes.
Medicine: this compound has shown potential in the development of new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: this compound is used in the production of specialty chemicals and as a research tool in various industrial applications
Comparison with Similar Compounds
- Oxoglaucine
- O-methylmoschatoline
- Lysicamine
- Liriodenine
- Norisoboldine
Lauterine’s distinct chemical properties and biological activities make it a compound of significant interest in various scientific fields
Properties
IUPAC Name |
17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-21-10-2-3-11-12(7-10)15-14-9(4-5-19-16(14)17(11)20)6-13-18(15)23-8-22-13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFUORVSBHCRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=NC=CC4=CC5=C(C2=C43)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182466 | |
Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28200-65-9 | |
Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028200659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauterine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lauterine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8YP5MZ757 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of lauterine and what is its proposed mechanism of action?
A1: this compound, an oxoaporphine alkaloid isolated from Miliusa cf. banacea, exhibits selective toxicity against DNA repair and recombination deficient mutants of the yeast Saccharomyces cerevisiae []. This suggests that this compound may act as a DNA topoisomerase inhibitor, potentially interfering with DNA replication and repair processes in susceptible cells [].
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